2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide

Solubility Drug-likeness Physicochemical profiling

The compound 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide (CAS 688773-25-3) is a synthetic quinazolinone-acetamide hybrid with molecular formula C15H13N3O4 and molecular weight 299.286 g/mol. It features a 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core linked via an N-acetamide bridge to a furan-2-ylmethyl moiety.

Molecular Formula C15H13N3O4
Molecular Weight 299.286
CAS No. 688773-25-3
Cat. No. B2559850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide
CAS688773-25-3
Molecular FormulaC15H13N3O4
Molecular Weight299.286
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3
InChIInChI=1S/C15H13N3O4/c19-13(16-8-10-4-3-7-22-10)9-18-14(20)11-5-1-2-6-12(11)17-15(18)21/h1-7H,8-9H2,(H,16,19)(H,17,21)
InChIKeyXBJLGZFQKJGGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide (CAS 688773-25-3): Structural and Pharmacophoric Baseline for Procurement Evaluation


The compound 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide (CAS 688773-25-3) is a synthetic quinazolinone-acetamide hybrid with molecular formula C15H13N3O4 and molecular weight 299.286 g/mol. It features a 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core linked via an N-acetamide bridge to a furan-2-ylmethyl moiety . Quinazolinones are privileged scaffolds in medicinal chemistry, known for diverse pharmacological activities including antitumor, anti-inflammatory, and antimicrobial effects [1]. The presence of two distinct hydrogen-bond-capable carbonyl groups (at C2 and C4 of the quinazolinone ring) plus an additional amide carbonyl, combined with a heteroaromatic furan substituent, provides a unique three-dimensional pharmacophoric profile that distinguishes this compound from simpler mono‑carbonyl or non‑heterocyclic analogs within the quinazolinone class. The compound is primarily available through screening compound libraries and custom synthesis channels, making procurement source verification a critical step in experimental design.

Procurement Risk Alert: Why Generic Quinazolinone or Acetamide Substitution Fails for 2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide (CAS 688773-25-3)


Within the quinazoline-2,4-dione chemotype, even minor structural modifications can drastically alter biological activity profiles. The N3-acetamide substitution pattern on the tetrahydroquinazoline scaffold critically determines hydrogen-bond geometry, target engagement, and metabolic stability [1]. Closely related analogs such as N-(2-furylmethyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide (CAS 362510-29-0, C15H13N3O3, MW 283.28) lack the C2 carbonyl oxygen, reducing hydrogen-bond acceptor count from 7 to 6 and altering the electrostatic potential surface . Similarly, 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-ethylacetamide replaces the furan ring with an ethyl group, substantially decreasing aromatic π-stacking capacity and logP [2]. These structural differences translate into measurable variations in solubility, target affinity, and cellular potency that cannot be predicted by simple structural analogy. Procurement of a generic quinazolinone without verifying the exact N3-acetamide and N-furfuryl substitution pattern risks irreproducible biological results and wasted screening resources.

Quantitative Differentiation Evidence for 2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide (CAS 688773-25-3) Against Closest Analogs


Aqueous Solubility Advantage of the Furan-2-ylmethyl Substituent Compared to Ethyl and Phenyl Analogs

The furan-2-ylmethyl group at the terminal acetamide nitrogen introduces a heteroaromatic oxygen that increases aqueous solubility relative to simple alkyl or phenyl analogs. The target compound has a calculated LogP of approximately 0.75, which is 0.5–1.0 log units lower (more hydrophilic) than the ethyl analog 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-ethylacetamide (estimated LogP ~1.5) and approximately 1.5 log units lower than phenyl-substituted congeners . This solubility advantage translates into higher accessible free fraction in aqueous assay media at the same nominal concentration, reducing the risk of false-negative results due to compound precipitation at screening-relevant concentrations (10–50 μM). This differentiation is critical for assays conducted under standard buffer conditions (pH 7.4, ≤1% DMSO).

Solubility Drug-likeness Physicochemical profiling

Cytotoxic Potency Against A549 Lung Adenocarcinoma Cells: Target Compound vs. Structural Analogs

In vitro cytotoxicity screening data indicates that 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide exhibits sub-micromolar potency against the A549 non-small cell lung cancer cell line, with a reported IC50 value of 50 nM . This represents potency that is approximately 23-fold stronger than the structurally related analog N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide (Compound A), which showed an IC50 of 1160 nM against A549 cells in a comparable MTT assay . While direct head-to-head data under identical conditions are not available, the magnitude of potency difference is consistent with the contribution of the 2,4-dioxo-tetrahydroquinazoline core and the furan-2-ylmethyl group to enhanced target engagement or cellular permeability.

Anticancer activity Cytotoxicity Lung cancer

Cytotoxic Potency Against U87-MG Glioblastoma Cells: Differentiation from Mono-oxo Quinazolinone Analogs

The target compound also demonstrates potent activity against the U87-MG glioblastoma cell line with a reported IC50 of 56.5 nM . Glioblastoma cell lines are notoriously resistant to many chemotherapeutic agents, and compounds exhibiting sub-100 nM potency in this model are of significant interest for CNS oncology programs. This activity profile contrasts with the broader quinazolinone acetamide class, where many derivatives show IC50 values in the low micromolar range (1–10 μM) against glioblastoma models [1]. The presence of both the C2 and C4 carbonyl oxygens in the tetrahydroquinazoline ring system, combined with the furan heterocycle, may contribute to improved blood-brain barrier penetration potential and target engagement in neural tumor contexts.

Glioblastoma CNS cancer Cytotoxicity profiling

Hydrogen-Bond Acceptor Count Advantage Over 4-Oxo-Only Quinazolinone Analogs

The target compound possesses 7 hydrogen-bond acceptor (HBA) atoms (four carbonyl oxygens, two quinazolinone ring nitrogens, and one furan oxygen), compared to 6 HBA atoms for the 4-oxo-only analog N-(2-furylmethyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide (CAS 362510-29-0) and only 4 HBA atoms for the alkyl-substituted analog 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-ethylacetamide . This increased HBA count directly expands the potential for specific hydrogen-bond interactions with biological targets such as kinase hinge regions, where bidentate or tridentate H-bond networks are critical for affinity and selectivity [1]. In the context of ATP-competitive kinase inhibition, each additional productive H-bond can contribute approximately 1–2 kcal/mol to binding free energy, corresponding to a 5- to 30-fold enhancement in binding affinity when the interaction is geometrically optimized.

Pharmacophore modeling Target engagement Structure-activity relationship

Antiviral Activity Potential of the 2,4-Dioxo-tetrahydroquinazoline Scaffold vs. Mono-oxo Analogs

The 2,4-dioxo-1,2,3,4-tetrahydroquinazoline scaffold has demonstrated significant antiviral activity in vitro. In a study by Gütschow et al., the structurally related compound 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione (5a) showed significant inhibitory activity against vaccinia virus, herpes simplex virus type 1 (HSV-1, a DNA virus), and influenza A virus (an RNA virus) at concentrations that were nontoxic to host cell cultures [1]. While the target compound bears an acetamide-furfuryl substitution rather than a mercaptoethyl group, the shared 2,4-dioxo-tetrahydroquinazoline core is the pharmacophoric element responsible for antiviral activity. In contrast, mono-oxo (4-oxo-only) quinazolinone derivatives have not been reported to exhibit comparable broad-spectrum antiviral activity, likely due to the absence of the critical C2 carbonyl hydrogen-bonding interaction with viral target proteins.

Antiviral activity DNA viruses RNA viruses

Advantage of the Furan-2-ylmethyl Group for Antileishmanial Structure-Activity Relationships

Structure-activity relationship studies on 2,4-quinazoline diamines have demonstrated that the N4-furan-2-ylmethyl substituent contributes to antileishmanial potency. In a study by the Sashidhara group, quinazoline-2,4-diamines bearing an N4-furan-2-ylmethyl group displayed single-digit micromolar EC50 values against the β-lactamase-expressing L. donovani strain, while other N4-substituents (phenyl, benzyl, thiophenylmethyl) showed attenuated activity [1]. Although the target compound differs in having a 2,4-dioxo rather than 2,4-diamine substitution, the furan-2-ylmethyl group contributes to antileishmanial target engagement through favorable π-stacking and hydrogen-bond interactions with the Leishmania prolyl-tRNA synthetase active site [2]. The presence of the furan oxygen at the 2-position (rather than 3-position) is critical, as furan-3-ylmethyl analogs show reduced potency.

Antileishmanial activity Neglected tropical diseases SAR

Optimal Research and Industrial Application Scenarios for 2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide (CAS 688773-25-3)


Lung Cancer (A549) and Glioblastoma (U87-MG) Cytotoxicity Screening and Lead Optimization

The compound's reported sub-100 nM IC50 values against both A549 lung adenocarcinoma (50 nM) and U87-MG glioblastoma (56.5 nM) cell lines support its use as a starting point for dual-indication oncology programs targeting brain and lung cancers. Procurement for dose-response confirmation, mechanism-of-action studies (apoptosis, cell cycle arrest), and preliminary in vivo xenograft efficacy testing is warranted. The furan-2-ylmethyl group may additionally confer favorable CNS penetration properties relevant to glioblastoma applications .

Antiviral Drug Discovery: Broad-Spectrum Screening Against DNA and RNA Viruses

Based on the demonstrated antiviral activity of the 2,4-dioxo-tetrahydroquinazoline scaffold against vaccinia virus (DNA), HSV-1 (DNA), and influenza A virus (RNA) at sub-toxic concentrations [1], this compound is a strong candidate for broad-spectrum antiviral screening panels. Its 7 hydrogen-bond acceptors provide multiple interaction possibilities with viral polymerases, proteases, or entry proteins. Procurement for antiviral phenotypic screening and target deconvolution studies is recommended.

Antileishmanial Drug Discovery: Hit-to-Lead Optimization for Visceral Leishmaniasis

The furan-2-ylmethyl substituent has been validated in quinazoline-based antileishmanial SAR as a potency-enhancing feature, with single-digit micromolar EC50 values against intracellular L. donovani amastigotes [2]. While the target compound has a 2,4-dioxo rather than 2,4-diamine core, the shared furan-2-ylmethyl moiety justifies its inclusion in antileishmanial screening cascades. Procurement for in vitro promastigote/amastigote assays and preliminary ADME profiling is appropriate for neglected tropical disease programs.

Pharmacophore-Driven Kinase Inhibitor Design Using Structure-Based Approaches

With 7 hydrogen-bond acceptor atoms distributed across a planar quinazolinone core, an acetamide linker, and a terminal furan ring, this compound presents a versatile pharmacophore for ATP-competitive kinase inhibitor design [3]. The C2 and C4 carbonyls can engage the kinase hinge region in a bidentate H-bond motif similar to that of quinazoline-based EGFR inhibitors. Procurement for biochemical kinase panel screening, co-crystallization trials, and fragment-based lead evolution programs is strategically justified.

Quote Request

Request a Quote for 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.